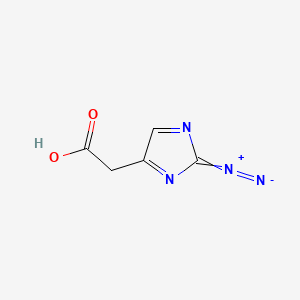
8-Sulfonato-1-naphthalenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Sulfonato-1-naphthalenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The sulfonate group (-SO₃⁻) enhances the solubility of the compound in water, making it useful in various chemical reactions and applications. This compound is particularly notable for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfonato-1-naphthalenediazonium chloride typically involves the diazotization of 8-amino-1-naphthalenesulfonic acid. The process begins with the sulfonation of 1-naphthylamine to produce 8-amino-1-naphthalenesulfonic acid. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the diazonium salt. Additionally, the purification of the final product is achieved through crystallization or precipitation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Sulfonato-1-naphthalenediazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions often require a basic medium, such as sodium hydroxide or sodium carbonate, to facilitate the coupling process.
Major Products:
Substitution Reactions: Products include halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling Reactions: The major products are azo dyes, which are characterized by their vivid colors and are used in textile and printing industries.
Applications De Recherche Scientifique
8-Sulfonato-1-naphthalenediazonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-sulfonato-1-naphthalenediazonium chloride primarily involves its ability to form stable diazonium intermediates. These intermediates can undergo various transformations, including substitution and coupling reactions. The sulfonate group enhances the solubility and reactivity of the compound, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, forming stable azo linkages that facilitate detection and labeling .
Comparaison Avec Des Composés Similaires
1-Naphthalenediazonium chloride: Similar in structure but lacks the sulfonate group, resulting in lower solubility in water.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group instead of the diazonium group, used primarily as a fluorescent probe in biological studies.
Uniqueness: 8-Sulfonato-1-naphthalenediazonium chloride stands out due to its high solubility in water and its versatility in forming stable diazonium intermediates. This makes it particularly useful in aqueous reactions and applications where solubility is a critical factor .
Propriétés
Numéro CAS |
110295-81-3 |
|---|---|
Formule moléculaire |
C5H4N4O2 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
2-(2-diazoimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11) |
Clé InChI |
AWIYCFQGCXENSO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=[N+]=[N-])N=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


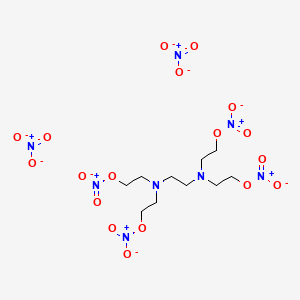
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
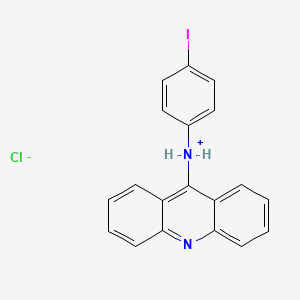
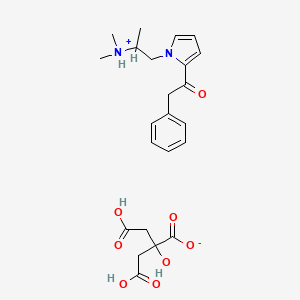

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
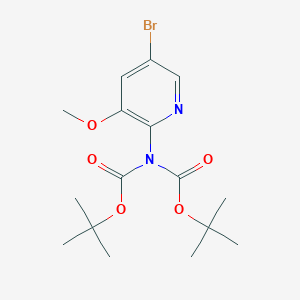

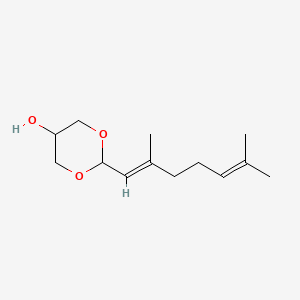
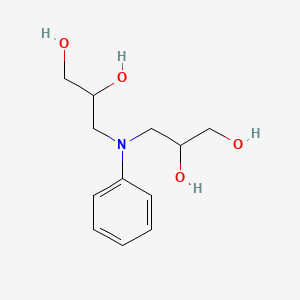

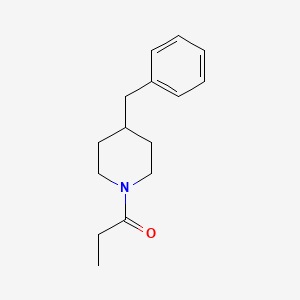
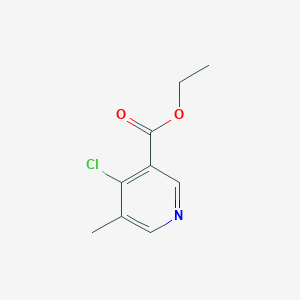
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
